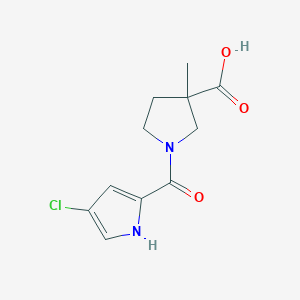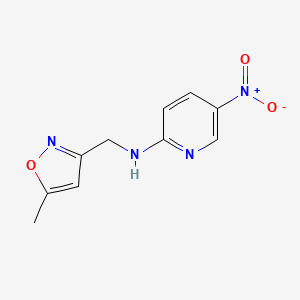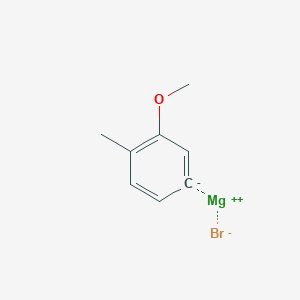
(3-Methoxy-4-methylphenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-methoxy-4-methylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its ability to act as a nucleophile.
准备方法
Synthetic Routes and Reaction Conditions
(3-methoxy-4-methylphenyl)magnesium bromide is typically prepared by reacting 3-methoxy-4-methylbromobenzene with magnesium in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Anhydrous THF
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Continuous monitoring: To ensure the reaction proceeds efficiently
Purification: The product is often purified by distillation or crystallization to remove impurities.
化学反应分析
Types of Reactions
(3-methoxy-4-methylphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols
Nucleophilic substitution: Replaces halides in organic compounds
Coupling reactions: Forms carbon-carbon bonds with various electrophiles
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters
Halides: Alkyl halides, aryl halides
Electrophiles: Various electrophilic reagents
Major Products
Alcohols: Formed from the reaction with carbonyl compounds
Substituted aromatic compounds: Formed from nucleophilic substitution reactions
Coupled products: Formed from coupling reactions with electrophiles
科学研究应用
(3-methoxy-4-methylphenyl)magnesium bromide is used in various scientific research applications, including:
Organic synthesis: Used to synthesize complex organic molecules
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients
Material science: Used in the preparation of polymers and other advanced materials
Biological research: Used to modify biomolecules for research purposes
作用机制
The mechanism of action of (3-methoxy-4-methylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The compound acts as a nucleophile, attacking carbonyl groups, halides, and other electrophiles to form new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic centers.
相似化合物的比较
Similar Compounds
- 4-methoxyphenylmagnesium bromide
- 3-fluoro-4-methoxyphenylmagnesium bromide
- 3-methoxyphenylmagnesium bromide
Uniqueness
(3-methoxy-4-methylphenyl)magnesium bromide is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to other similar compounds.
属性
IUPAC Name |
magnesium;1-methoxy-2-methylbenzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-7-5-3-4-6-8(7)9-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYIPSNUEQMZTD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)OC.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)

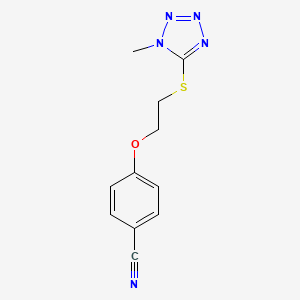


![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
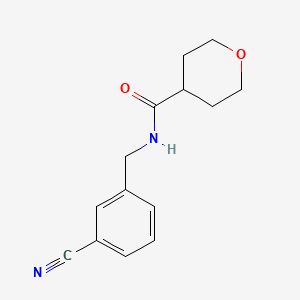
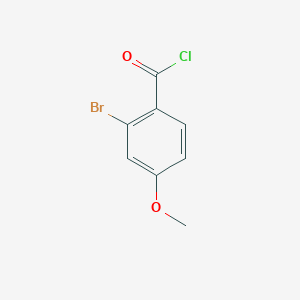
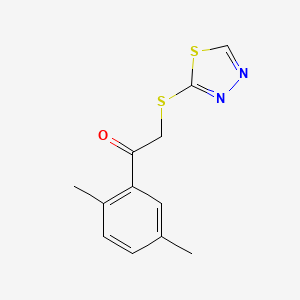
![4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)
